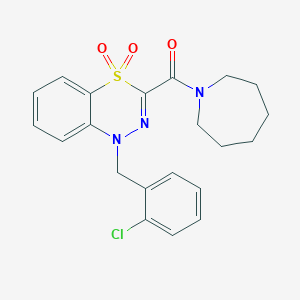

![molecular formula C11H20N4O B2377609 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1249814-83-2](/img/structure/B2377609.png)

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

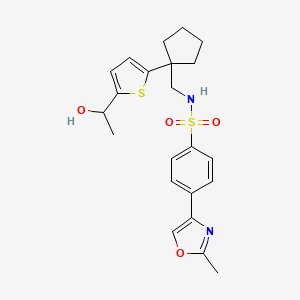

The compound “1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine” is a complex organic molecule that contains a piperazine ring and a 1,2,4-oxadiazole ring. Piperazine rings are common in many pharmaceutical drugs due to their wide range of biological and pharmaceutical activity . The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms, and it’s known for its use in the creation of various pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring and a 1,2,4-oxadiazol-5-yl ring. The exact structure would need to be determined through spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Compounds related to 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine have been synthesized and characterized for their structural properties. For instance, Sharma et al. (2014) synthesized a series of carbazole derivatives involving similar structural motifs, focusing on their UV, FT-IR, 1H-NMR, and MS spectral studies and elemental analysis (Sharma, Kumar, & Pathak, 2014).

Biological Evaluation

- Various derivatives have been evaluated for their antibacterial, antifungal, and anticancer activities. For example, Sharma et al. (2014) discovered significant antibacterial and antifungal activity in some derivatives, particularly on the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

- Rajkumar et al. (2014) screened similar compounds for in vitro antimicrobial studies, finding excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Synthesis Techniques

- Microwave-assisted synthesis techniques have been used to create hybrid molecules containing similar structures. Başoğlu et al. (2013) reported the use of this technique for synthesizing compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antifungal and Antimicrobial Properties

- The synthesis of optically active antifungal azoles involving similar structural elements has been explored. Upadhayaya et al. (2004) synthesized compounds demonstrating significant antifungal activity against a variety of fungal cultures (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).

- Novel derivatives have been evaluated for their in vitro antimicrobial activities. For example, Patel et al. (2012) synthesized and assessed the efficacy of a new series of compounds against bacterial and fungal strains (Patel, Patel, Kumari, & Chikhalia, 2012).

Anticonvulsant Activity

- Some derivatives have been synthesized to meet the structural requirements essential for anticonvulsant properties. Harish et al. (2014) confirmed the anticonvulsant activity of certain compounds through maximal electroshock seizure methods (Harish, Mohana, Mallesha, & Veeresh, 2014).

Wirkmechanismus

Target of Action

Similar compounds, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, as a dopamine antagonist, it could block dopamine receptors, thereby inhibiting the effects of dopamine in the body .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways in the nervous system .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as antimicrobial and antipsychotic effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1-piperazin-1-ylethyl)-3-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYGURSDYVIEFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2377531.png)

![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)